molecular formula C8H9F2N3O4 B2786321 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid CAS No. 1946812-24-3

4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid

Cat. No.: B2786321
CAS No.: 1946812-24-3
M. Wt: 249.174
InChI Key: ITGCVNAVNINHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H10F2N2O4 It is characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring attached to a butanoic acid chain

Preparation Methods

The synthesis of 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoromethyl group:

    Attachment of the butanoic acid chain: This can be achieved through a coupling reaction, such as esterification or amidation, followed by hydrolysis to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through various pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins or other biomolecules. The difluoromethyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid can be compared with other similar compounds, such as:

    4-[5-(Trifluoromethyl)-4-nitropyrazol-1-yl]butanoic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and binding properties.

    4-[5-(Difluoromethyl)-4-aminopyrazol-1-yl]butanoic acid: This compound has an amino group instead of a nitro group, which may influence its chemical and biological properties.

    4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]pentanoic acid: This compound has a pentanoic acid chain instead of a butanoic acid chain, which may affect its solubility and other physical properties.

Properties

IUPAC Name

4-[5-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c9-8(10)7-5(13(16)17)4-11-12(7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGCVNAVNINHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])C(F)F)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.